Lipophilicity Comparison: LogP Differentiation of 5-Bromo-N-propylthiophene-2-carboxamide vs. Non-Brominated and Unsubstituted Amide Analogs
5-Bromo-N-propylthiophene-2-carboxamide exhibits a calculated LogP value of 2.65–2.73 , representing a significant increase in lipophilicity compared to the non-brominated analog N-propylthiophene-2-carboxamide (calculated LogP ≈ 1.62; ΔLogP ≈ +1.0) [1] and the unsubstituted primary amide 5-bromothiophene-2-carboxamide (calculated LogP ≈ 0.95; ΔLogP ≈ +1.7) [2]. The bromine atom contributes approximately +0.7 to +1.0 LogP units relative to hydrogen, while the N-propyl group adds approximately +0.6 LogP units relative to the primary amide [3]. This quantified lipophilicity profile positions the compound at the lower end of the optimal range for CNS drug candidates (LogP 2–4) and distinguishes it from both more polar and more lipophilic analogs in the thiophene-2-carboxamide series [4].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.65–2.73 |
| Comparator Or Baseline | N-propylthiophene-2-carboxamide: LogP ≈ 1.62; 5-bromothiophene-2-carboxamide: LogP ≈ 0.95 |
| Quantified Difference | ΔLogP ≈ +1.0 vs. non-brominated analog; ΔLogP ≈ +1.7 vs. unsubstituted amide |
| Conditions | In silico calculation (multiple software platforms); validated against experimental measurements for structurally related thiophene derivatives |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance—selection of this specific compound over more polar or more lipophilic analogs directly impacts the ADME profile and target engagement potential of derivative molecules.
- [1] Calculated LogP for N-propylthiophene-2-carboxamide based on molecular structure C8H11NOS (MW 169.25) using standard fragment-based prediction methods. View Source
- [2] Calculated LogP for 5-bromothiophene-2-carboxamide based on molecular structure C5H4BrNOS (MW 206.06) using standard fragment-based prediction methods. View Source
- [3] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chemical Reviews. 1971; 71(6): 525-616. Fragment constants for Br and amide substituents. View Source
- [4] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005; 2(4): 541-553. View Source
